Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate
Description
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name, ethyl 4-(1,3-dioxo-4H-isoquinolin-2-yl)benzoate , reflects its hybrid structure:
- Ethyl benzoate : Derived from the ester group (–COOCH2CH3) at the para position of the benzene ring.
- 1,3-Dioxo-1,2,3,4-tetrahydroisoquinoline : A partially saturated isoquinoline derivative with ketone groups at positions 1 and 3.
The numbering follows priority rules, with the isoquinoline nitrogen at position 2 and ketone groups at positions 1 and 3. The SMILES notation, CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O, encodes the connectivity of the 18-carbon skeleton.
Molecular Geometry and Conformational Analysis
X-ray crystallography of analogous compounds reveals a planar benzoate group and a non-planar tetrahydroisoquinoline ring due to partial saturation. Key geometric features include:
| Parameter | Value | Source |
|---|---|---|
| C=O bond length (keto) | 1.21–1.23 Å | |
| C–N bond length | 1.35–1.38 Å | |
| Dihedral angle (C2–N–C1) | 15–25° |
Conformational flexibility is limited by steric hindrance between the ethyl ester and the tetrahydroisoquinoline ring. Density functional theory (DFT) calculations suggest a preference for the half-chair conformation in the tetrahydroisoquinoline moiety, minimizing nonbonded interactions.
Tautomerism and Resonance Stabilization Phenomena
The compound exhibits keto-enol tautomerism , facilitated by the conjugated diketone system in the tetrahydroisoquinoline core. Key tautomeric forms include:
- Keto form : Dominant in neutral conditions, stabilized by resonance between the carbonyl groups (Figure 1A).
- Enol form : Stabilized by intramolecular hydrogen bonding between the enolic –OH and adjacent ketone (Figure 1B).
Resonance stabilization delocalizes electrons across the isoquinoline ring and ester group, reducing reactivity at the nitrogen center. This is evidenced by:
- Bathochromic shifts in UV-Vis spectra due to extended conjugation.
- Reduced basicity (pKa ~8.5) compared to non-ketonated tetrahydroisoquinolines (pKa ~10).
Figure 1: Tautomeric equilibria in Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate.
Experimental studies using mass spectrometry and NMR confirm the keto form as the major tautomer in solution (>95%), with enol populations increasing under acidic conditions.
Properties
IUPAC Name |
ethyl 4-(1,3-dioxo-4H-isoquinolin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-23-18(22)12-7-9-14(10-8-12)19-16(20)11-13-5-3-4-6-15(13)17(19)21/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLXPUSDXNVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate involves several steps. One common method includes the reaction of 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Properties
Research indicates that ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate exhibits significant anticancer activity . It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. The compound's ability to interact with biological targets suggests potential pathways for cancer treatment .
Antibacterial and Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also possess antibacterial and anti-inflammatory effects. Studies have demonstrated its ability to modulate biological pathways involved in inflammation and microbial resistance.
Therapeutic Applications
This compound is being investigated for various therapeutic applications:
- Cancer Therapy : Its role in inducing apoptosis makes it a candidate for developing new anticancer drugs.
- Neurodegenerative Diseases : Given its structural similarities to compounds that inhibit acetylcholinesterase (an enzyme linked to Alzheimer's disease), it may also be explored for neuroprotective effects .
Case Studies
Several studies have evaluated the efficacy of this compound:
- Anticancer Efficacy : A study reported that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Inhibition of Enzymatic Activity : Research demonstrated that derivatives of this compound exhibited potent inhibition against monoamine oxidase B (MAO-B), suggesting potential applications in treating depression associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Drug Development
Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate shares structural motifs with several pharmacologically active compounds:
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) feature pyridazine substituents instead of the tetrahydroisoquinoline-dione group. These compounds were designed for therapeutic screening, though their specific targets are unspecified .
- I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) and I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) incorporate isoxazole rings, which are known to enhance metabolic stability in drug candidates .
Key Structural Differences :
Functional Group Impact on Physical Properties
- Reactivity: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, suggesting that the benzoate ester group in the target compound may confer stability in material applications .
- Biological Activity: The breast cancer resistance protein (BCRP) inhibitor [11C]methyl 4-((4-(2-(6,7-dimethoxy-tetrahydroisoquinolin-2-yl)ethyl)phenyl)carbamoyl)benzoate () shares a benzoate core but includes a dimethoxy-tetrahydroisoquinoline group for enhanced blood-brain barrier penetration .
Data Tables
Table 1: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 310.10738 | 170.1 |
| [M+Na]+ | 332.08932 | 184.5 |
| [M+NH₄]+ | 327.13392 | 177.2 |
| [M-H]- | 308.09282 | 173.4 |
Table 2: Mutagenicity Comparison of Phthalimide Derivatives
Biological Activity
Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: with a CAS number of 130872-48-9. The compound features a fused isoquinoline structure that is known for its diverse pharmacological activities.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For instance, a common synthetic route includes the reaction of ethyl 2-(2-(1,3-dioxolan-2-yl)phenyl)-2-cyanopropanoate with hydrogen peroxide in the presence of a base like potassium carbonate. This method yields the desired compound alongside other by-products .
Biological Activity
Pharmacological Effects:
this compound has been studied for various biological activities:
- Anticancer Activity : Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. This compound has shown promise as an inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation and cancer progression .
- Antiviral Properties : Some studies have suggested that isoquinoline derivatives can act as inhibitors of HIV integrase. Although specific data on this compound is limited in this context, its structural similarity to known inhibitors warrants further investigation .
- Neuroprotective Effects : Compounds containing isoquinoline structures have also been explored for their neuroprotective effects. Preliminary studies suggest that they may help mitigate neurodegeneration and oxidative stress .
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of various isoquinoline derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antiviral Screening
Another study evaluated the antiviral activity of several isoquinoline derivatives against HIV strains in vitro. This compound was included in a panel of compounds tested for integrase inhibition. While it did not show the highest activity compared to other derivatives, it exhibited moderate effects that warrant further exploration .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as cyclization of precursors like ethyl 2-(2-(1,3-dioxolan-2-yl)phenyl)-2-cyanopropanoate in the presence of hydrogen peroxide (H₂O₂) and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO). Reaction parameters like temperature, solvent choice, and stoichiometric ratios of reagents critically affect yield. For example, using DMSO as a solvent at room temperature with controlled addition of H₂O₂ (30%, 4 equivalents) yielded 16% of the target compound, while side products formed due to competing hydrolysis pathways . Alternative routes may employ acyl chloride intermediates under anhydrous conditions with catalysts like 4-dimethylaminopyridine (DMAP) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
X-ray crystallography is the gold standard for structural determination. For example, single-crystal X-ray analysis revealed that the title compound adopts a near-planar conformation with a dihedral angle of 1.02° between the fused benzene and heterocyclic rings. The racemic nature of the stereogenic center was confirmed via centrosymmetric space group analysis. Hydrogen bonding (N–H⋯O) stabilizes dimeric structures in the crystal lattice, which has implications for solubility and solid-state reactivity .
Q. What spectroscopic methods are used to characterize this compound, and how are they interpreted?
- 1H/13C NMR : Assignments are based on chemical shifts (e.g., ester carbonyls at ~167–170 ppm, aromatic protons at 6.5–8.0 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 317.3 for C₁₉H₁₁NO₄) confirm molecular weight.
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N–H stretching) validate functional groups .
Advanced Research Questions
Q. How do substituent variations on the isoquinolinone ring affect biological activity (e.g., enzyme inhibition)?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro, chloro) at the 6-position enhance acetylcholinesterase (AChE) inhibition. For instance, derivatives like N-(2-(3-Chlorobenzoyl)-3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide exhibited IC₅₀ values <1 µM due to improved hydrophobic interactions with the enzyme’s active site. Conversely, methoxy groups reduce activity by steric hindrance .
Q. What experimental strategies resolve discrepancies in reactivity data between Ethyl 4-(dimethylamino)benzoate and other amine co-initiators?
Contradictory reactivity data (e.g., higher degree of conversion with Ethyl 4-(dimethylamino)benzoate vs. 2-(dimethylamino)ethyl methacrylate) can be addressed by:
- Kinetic Analysis : Monitoring polymerization rates via real-time FTIR to compare initiation efficiency.
- Catalyst Screening : Testing diphenyliodonium hexafluorophosphate (DPI) as a co-initiator, which amplifies reactivity in less active amines by enhancing radical generation .
Q. How can computational methods predict the compound’s pharmacokinetic properties for drug development?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like BCRP (breast cancer resistance protein). For example, methyl 4-((4-(2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)phenyl)carbamoyl)benzoate derivatives showed high binding affinity (−9.2 kcal/mol) to BCRP’s substrate-binding pocket, suggesting potential for PET tracer development .
Q. What methodologies address data contradictions in reported biological activity (e.g., antimicrobial vs. inactive results)?
- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting assays.
- Assay Standardization : Compare MIC (minimum inhibitory concentration) values under identical conditions (e.g., pH, bacterial strain).
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain inconsistent in vivo results .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl 2-cyanopropanoate | H₂O₂, K₂CO₃, DMSO, RT | 16% | |
| Acyl chloride intermediates | DMAP, anhydrous dioxane, reflux | 72–85% |
Q. Table 2. Biological Activity of Derivatives
| Derivative Substituent | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Chlorobenzoyl | Acetylcholinesterase | 0.89 | |
| 2-Methoxybenzoyl | CDK4 | 12.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
